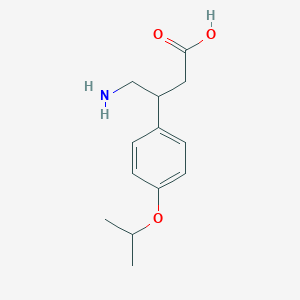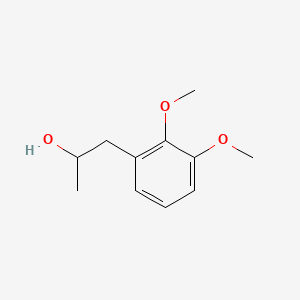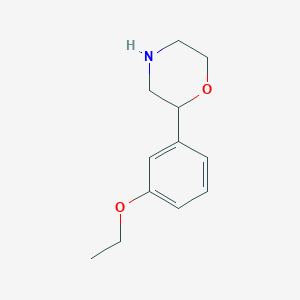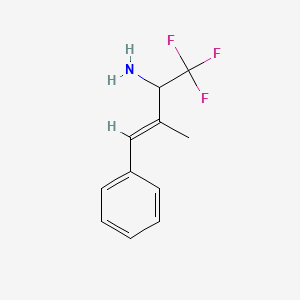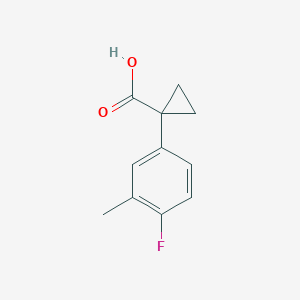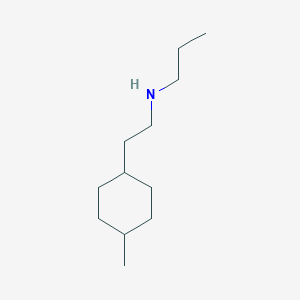
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine is a chemical compound with the molecular formula C12H25N and a molecular weight of 183.33 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a methyl group and an ethyl chain attached to a propan-1-amine group. It is a clear, colorless liquid with high purity (98%) and offers a blend of reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing primary amines like n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine is the Gabriel synthesis. This method involves the alkylation of potassium phthalimide with an alkyl halide, followed by hydrazine treatment to liberate the primary amine . The reaction conditions typically involve the use of a base such as KOH or NaOH and an alkyl halide under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include custom synthesis and procurement of raw materials to meet specific requirements .
Chemical Reactions Analysis
Types of Reactions
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine for oxime formation and hydrazine for hydrazone formation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and bases such as KOH or NaOH are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oximes, hydrazones, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the nitrogen atom in the amine group acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones to form imines or enamines . This nucleophilic addition is a key step in many organic reactions involving this compound.
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH3NH2): A primary amine with a simpler structure.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine is unique due to its cyclohexyl ring substituted with a methyl group and an ethyl chain, which imparts distinct chemical properties and reactivity compared to simpler amines. This structural complexity makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-[2-(4-methylcyclohexyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H25N/c1-3-9-13-10-8-12-6-4-11(2)5-7-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
ZPCCQGKZRQUVFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC1CCC(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
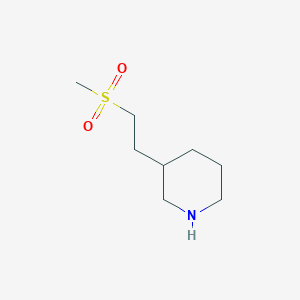
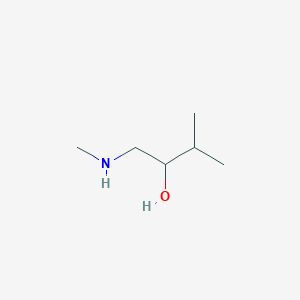
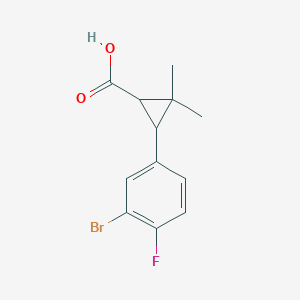

amine](/img/structure/B13610648.png)
